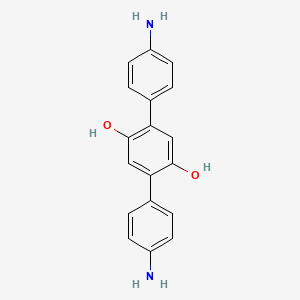
Sodium 2-(methoxycarbonyl)-5-nitrobenzenesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate is an organic compound with a complex structure that includes a methoxycarbonyl group, a nitro group, and a sulfinate group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate typically involves the nitration of methyl benzoate followed by sulfonation and subsequent neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The final product is usually isolated through crystallization or precipitation methods, followed by purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate can undergo oxidation reactions, often resulting in the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the nitro or methoxycarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the sulfinate group can act as a nucleophile in substitution reactions. These interactions can influence biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Comparación Con Compuestos Similares
Sodium 2-(methoxycarbonyl)-4-nitrobenzene-1-sulfinate: Similar structure but with the nitro group in a different position.
Sodium 2-(methoxycarbonyl)-5-aminobenzene-1-sulfinate: Similar structure but with an amino group instead of a nitro group.
Uniqueness: Sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The combination of a methoxycarbonyl group, a nitro group, and a sulfinate group provides a distinct set of chemical properties that can be leveraged in various scientific and industrial contexts.
Propiedades
Fórmula molecular |
C8H6NNaO6S |
|---|---|
Peso molecular |
267.19 g/mol |
Nombre IUPAC |
sodium;2-methoxycarbonyl-5-nitrobenzenesulfinate |
InChI |
InChI=1S/C8H7NO6S.Na/c1-15-8(10)6-3-2-5(9(11)12)4-7(6)16(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1 |
Clave InChI |
HOWIPXCQKHSYJA-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride](/img/structure/B13646454.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid](/img/structure/B13646461.png)
![1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13646484.png)

![7-Iodo-3-methylbenzo[d]isoxazole](/img/structure/B13646488.png)




![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13646504.png)


